2-(吡啶-3-基)嘧啶-5-羧酸

描述

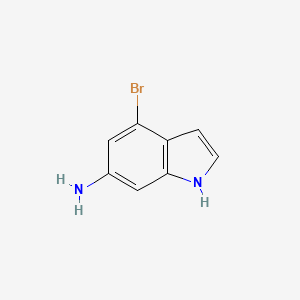

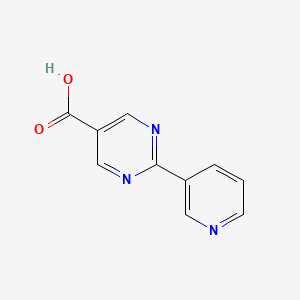

The compound “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Research developments in the syntheses of pyrimidines have been reported . Numerous methods for the synthesis of pyrimidines are described, including a 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . This method provides a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of pyrimidines, including “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid”, involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . More specific structural details may be found in the referenced papers .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” and its derivatives can be found in the referenced papers . For instance, one derivative, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (12t), is a yellow solid with a melting point of 214–215 °C .科学研究应用

抗炎应用

嘧啶衍生物,包括2-(吡啶-3-基)嘧啶-5-羧酸,因其抗炎特性而备受关注。 它们已知可以抑制关键炎症介质的表达和活性,如前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB、白三烯和某些白细胞介素 。这表明它们在开发具有最小毒性的新型抗炎药物方面具有潜在的应用价值。

抗纤维化活性

研究表明,嘧啶衍生物在抗纤维化活性方面可能有效。 已合成并评估了新型2-(吡啶-2-基)嘧啶衍生物对永生化的大鼠肝星状细胞的作用,结果显示其抗纤维化活性优于某些现有药物 。这表明在开发治疗纤维化疾病的新疗法方面具有广阔前景。

抗菌和抗病毒特性

嘧啶化合物已展现出显著的抗菌和抗病毒活性。 它们已在多种细菌菌株、酵母菌和丝状真菌上进行了测试,表明其具有作为广谱抗菌和抗病毒剂的潜力 .

癌症研究

在癌症研究中,嘧啶衍生物已被用作特异性酶(如EGFR和AURKA)的抑制剂,这些酶参与癌症细胞增殖 。这种应用对于开发靶向癌症治疗方法至关重要。

抗癌靶向

吡啶骨架是2-(吡啶-3-基)嘧啶-5-羧酸结构的一部分,已被用于抗癌药物的设计。 例如,吡啶基吲哚类杂芳基查耳酮衍生物已被引入作为碳酸酐酶IX抑制剂和抗癌剂 .

新型化合物的合成

嘧啶部分是药物化学中的一种特权结构,用于合成具有潜在生物活性的新型杂环化合物。 这包括设计和创建可能导致发现具有多种药理作用的药物的新分子 .

作用机制

Target of Action

It’s known that pyrimidine derivatives, which include this compound, have a wide range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

The anti-inflammatory effects of pyrimidines suggest that they may impact the pathways related to inflammation and immune response .

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug can influence its absorption and distribution within the body .

Result of Action

It’s known that pyrimidines can exhibit potent anti-inflammatory effects .

安全和危害

未来方向

生化分析

Biochemical Properties

2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . This interaction inhibits the expression of collagen, making the compound a potential candidate for anti-fibrotic therapies. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid has been shown to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. In hepatic stellate cells, the compound inhibits the activation of these cells, which is a critical step in the development of liver fibrosis . Furthermore, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid influences cell signaling pathways by modulating the activity of nuclear factor κB (NF-κB), a key regulator of inflammation . This modulation leads to changes in gene expression and cellular metabolism, ultimately reducing the production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes such as collagen prolyl 4-hydroxylases, inhibiting their activity and thus reducing collagen synthesis . Additionally, the compound acts as an inhibitor of NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . These interactions result in decreased expression of pro-inflammatory cytokines and other mediators of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can have sustained effects on cellular function, particularly in reducing fibrosis and inflammation .

Dosage Effects in Animal Models

The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces fibrosis and inflammation without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to diffuse easily into cells and tissues .

Subcellular Localization

The subcellular localization of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid reaches its intended sites of action within the cell.

属性

IUPAC Name |

2-pyridin-3-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORKTPRONBOIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647961 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933988-20-6 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)